molecular formula C25H21FN4O B4648752 [2-(4-Fluorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone

[2-(4-Fluorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone

Cat. No.: B4648752
M. Wt: 412.5 g/mol
InChI Key: LCVPWVUZLYUNJS-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a fluorophenyl group, and a pyridyl-piperazino moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the quinoline and piperazine derivatives. The fluorophenyl group is introduced through a substitution reaction, often using fluorobenzene as a starting material. The final step involves the coupling of the quinoline and piperazine derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the quinoline ring.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced quinoline compounds, and substituted fluorophenyl derivatives. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Fluorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins and enzymes makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and other high-tech industries.

Mechanism of Action

The mechanism of action of [2-(4-Fluorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(4-Fluorophenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone include:

    Quinoline derivatives: Compounds with a quinoline ring structure, such as quinine and chloroquine.

    Fluorophenyl derivatives: Compounds containing a fluorophenyl group, such as fluoxetine and fluticasone.

    Piperazine derivatives: Compounds with a piperazine moiety, such as piperazine citrate and piperazine hexahydrate.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features. The presence of both the quinoline and piperazine moieties, along with the fluorophenyl group, provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-(4-fluorophenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O/c26-19-10-8-18(9-11-19)23-17-21(20-5-1-2-6-22(20)28-23)25(31)30-15-13-29(14-16-30)24-7-3-4-12-27-24/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVPWVUZLYUNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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